6-Fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Descripción
Classification within Fluoroquinolone Family
6-Fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid belongs to the fluoroquinolone class of antibacterial agents, specifically categorized as a synthetic derivative with enhanced structural characteristics. The compound exhibits the characteristic fluoroquinolone core structure featuring a fluorine atom at the C-6 position, which is a defining feature that distinguishes fluoroquinolones from first-generation quinolones such as nalidixic acid. The presence of the fluorine substituent significantly improves both the spectrum of activity and tissue distribution compared to non-fluorinated predecessors.
The classification system for fluoroquinolones traditionally divides these agents into generations based on their antimicrobial spectrum and structural modifications. First-generation quinolones, including nalidixic acid, primarily target gram-negative bacteria with limited gram-positive activity. Second-generation fluoroquinolones introduced the fluorine atom at position 6, resulting in broader antimicrobial coverage including some gram-positive organisms and enhanced activity against Pseudomonas aeruginosa. Third-generation fluoroquinolones demonstrate improved gram-positive coverage, particularly against streptococci, while fourth-generation agents offer broad-spectrum activity including anaerobic bacteria.
Within this classification framework, this compound represents an advanced synthetic derivative that incorporates design principles from multiple generations. The compound's 4-methylpiperidine substituent at position 7 reflects sophisticated structure-activity relationship optimization aimed at enhancing antimicrobial potency and spectrum. Research indicates that fluoroquinolones with substituted piperidine rings at the C-7 position demonstrate significant activities against gram-positive organisms, often exceeding the potency of established agents such as gemifloxacin, linezolid, and vancomycin.
| Structural Classification | Key Features | Antimicrobial Spectrum |
|---|---|---|
| First-generation quinolones | No fluorine atom | Gram-negative bacteria |
| Second-generation fluoroquinolones | Fluorine at C-6 | Gram-negative + some gram-positive |
| Third-generation fluoroquinolones | Enhanced C-7 substituents | Improved gram-positive coverage |
| Advanced synthetic derivatives | Complex C-7 modifications | Broad-spectrum including resistant organisms |
Historical Development of Quinolone Chemistry
The historical development of quinolone chemistry traces back to the serendipitous discovery of nalidixic acid in the early 1960s by George Lesher and colleagues at Sterling Drug. The origin story begins with the identification of 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid as a byproduct during chloroquine synthesis for antimalarial applications. This initial quinolone structure demonstrated modest antibacterial properties and served as the lead compound for subsequent synthetic modifications that ultimately led to nalidixic acid, a 1,8-naphthyridone derivative.
The transition from the original quinolone impurity to nalidixic acid represented a critical structural modification from a quinolone core to a 1,8-naphthyridone core system. Comparative antimicrobial data suggests that nalidixic acid demonstrated superior minimum inhibitory concentration values against specific pathogens including Escherichia coli, Proteus vulgaris, and Klebsiella pneumoniae compared to the original quinolone lead structure. This early structure-activity relationship work established the foundation for systematic quinolone optimization that continues to influence modern fluoroquinolone development.
The introduction of fluorine substituents marked a revolutionary advancement in quinolone chemistry during the 1980s. The addition of fluoride to the original quinolone compounds yielded fluoroquinolones with substantially improved antimicrobial spectrum and enhanced pharmacokinetic properties. These modifications extended the utility of quinolone antibiotics beyond traditional urinary tract infection applications to encompass skin, respiratory, and systemic infections.
Contemporary quinolone research, exemplified by compounds such as this compound, reflects decades of cumulative medicinal chemistry optimization. The sophisticated structural modifications incorporated into modern derivatives demonstrate the evolution from simple quinolone cores to complex, highly optimized molecules designed for specific antimicrobial targets. This historical progression illustrates the systematic approach to drug discovery that has characterized quinolone development since the initial Sterling Drug discoveries.
| Era | Key Developments | Representative Compounds | Structural Innovations |
|---|---|---|---|
| 1960s | Initial discovery | Nalidixic acid | 1,8-naphthyridone core |
| 1980s | Fluoroquinolone introduction | Ciprofloxacin, norfloxacin | Fluorine at C-6 |
| 1990s | Enhanced gram-positive activity | Levofloxacin, sparfloxacin | Improved C-7 substituents |
| 2000s+ | Advanced synthetic derivatives | Complex piperidine derivatives | Sophisticated C-7 modifications |
Significance in Antimicrobial Research
The significance of this compound in antimicrobial research extends beyond its individual properties to encompass its role in advancing fluoroquinolone structure-activity relationships. Research demonstrates that fluoroquinolones with substituted piperidine rings at the C-7 position represent a promising avenue for developing agents with enhanced gram-positive activity, addressing a critical need in antimicrobial therapy. The compound's structural design reflects sophisticated understanding of fluoroquinolone mechanism of action and resistance patterns.
Fluoroquinolones exert their antimicrobial effects through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The dual targeting mechanism characteristic of advanced fluoroquinolones, including derivatives with complex C-7 substituents, provides enhanced potency and reduced propensity for resistance development compared to earlier generations. Research indicates that third-generation fluoroquinolones generally bind strongly to both DNA gyrase and topoisomerase IV, whereas earlier generations demonstrate preferential binding to one enzyme system.
The antimicrobial research significance of this compound class is further emphasized by the ongoing challenge of bacterial resistance. Fluoroquinolone resistance mechanisms include point mutations in bacterial DNA gyrase and topoisomerase IV genes, emphasizing the importance of structural modifications that can overcome these resistance patterns. The 4-methylpiperidine substituent in this compound represents an attempt to address resistance challenges through novel structural approaches.
Contemporary antimicrobial research increasingly focuses on compounds that demonstrate activity against resistant organisms while maintaining favorable pharmacokinetic profiles. The design of this compound incorporates lessons learned from decades of fluoroquinolone development, including optimization of the C-7 position for enhanced antimicrobial activity. Studies indicate that several compounds in this structural class exhibit significant activities against gram-positive organisms that exceed the potency of established therapeutic agents.
Position within Medicinal Chemistry Research
This compound occupies a distinctive position within contemporary medicinal chemistry research as a representative of advanced fluoroquinolone structural optimization. The compound's availability through specialized chemical suppliers with high purity specifications (typically 95% or greater) indicates its recognition as a valuable research tool for antimicrobial development studies. Current research applications focus on structure-activity relationship investigations and antimicrobial screening programs aimed at identifying next-generation fluoroquinolone agents.
The medicinal chemistry significance of this compound extends to its role in elucidating fundamental structure-activity relationships within the fluoroquinolone class. Research demonstrates that quinolones can be classified into four structural groups based on their cyclic framework: monocyclic, bicyclic, tricyclic, and tetracyclic derivatives. The bicyclic nature of this compound positions it within the classical fluoroquinolone structural framework while incorporating advanced C-7 modifications.
Contemporary medicinal chemistry research emphasizes the importance of C-7 position optimization in fluoroquinolone design. The 4-methylpiperidine substituent represents a specific approach to enhancing antimicrobial activity through strategic modification of this critical position. Studies indicate that substituted piperidine rings at the C-7 position can significantly improve activity against gram-positive organisms, addressing limitations of earlier fluoroquinolone generations.
The compound's position within medicinal chemistry research is further defined by its role in advancing understanding of fluoroquinolone pharmacokinetic and pharmacodynamic relationships. Research suggests that fluoroquinolone structure can help predict antimicrobial activity, pharmacokinetic properties, physicochemical characteristics, and toxicity profiles. The systematic study of compounds such as this compound contributes to the development of predictive models for fluoroquinolone design and optimization.
| Research Application | Compound Properties | Investigation Focus |
|---|---|---|
| Structure-activity studies | C-7 piperidine modification | Gram-positive activity enhancement |
| Antimicrobial screening | High purity (>95%) | Novel resistance patterns |
| Pharmacokinetic modeling | Bicyclic quinolone core | Tissue distribution optimization |
| Resistance mechanisms | Dual enzyme targeting | Overcoming bacterial resistance |
Propiedades
IUPAC Name |
6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-10-3-5-20(6-4-10)15-8-14-11(7-13(15)18)16(21)12(17(22)23)9-19(14)2/h7-10H,3-6H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRWAVMJCTWOQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Preparation of the Quinolone Core Intermediate
- Starting from substituted anthranilic acids (e.g., 3-fluoroanthranilic acid derivatives), the quinolone core is constructed by cyclization reactions.
- The intermediate may be prepared as an ester (e.g., ethyl ester) to facilitate subsequent functional group transformations.
- Typical reagents include acetic anhydride, acetic acid, oxalyl chloride, and malonic ester derivatives to build the quinoline ring system with the fluoro substituent at position 6.
Introduction of the 1-Methyl Group
- The 1-position methylation is introduced via alkylation reactions on the quinolone nitrogen.
- This can be achieved by treating the quinolone intermediate with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Substitution at Position 7 with 4-Methylpiperidin-1-yl Group
- The 7-position is functionalized by nucleophilic aromatic substitution of a suitable leaving group (e.g., chlorine or fluorine) on the quinolone ring with 4-methylpiperidine.
- The reaction is typically performed in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) at elevated temperatures.
- Acid acceptors such as triethylamine or potassium carbonate are used to facilitate the substitution.
Hydrolysis to Carboxylic Acid
- The ester intermediate is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
- Hydrolysis conditions are optimized to avoid degradation of the quinolone core or other substituents.
Detailed Reaction Conditions and Examples
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization of anthranilic acid | Acetic anhydride, acetic acid, oxalyl chloride, DMF | Forms quinolone core with fluoro substituent |
| 2 | Alkylation | Methyl iodide, base (e.g., K2CO3), DMF or acetone | Introduces 1-methyl group |
| 3 | Nucleophilic aromatic substitution | 4-Methylpiperidine, solvent (DMF, acetonitrile), base (triethylamine), 80-120°C | Substitutes at 7-position |
| 4 | Hydrolysis | Aqueous acid or base, reflux | Converts ester to carboxylic acid |
Protecting Group Strategies
- Amino or alkylamino substituents on the piperidine ring may be protected during synthesis using groups such as acetyl, ethoxycarbonyl, or benzyloxycarbonyl to prevent side reactions.
- Protecting groups are removed after key steps by hydrogenation or acid/base treatment.
Research Findings and Optimization
- The reaction between the quinolone intermediate and 4-methylpiperidine is preferably performed with an excess of amine to drive the substitution to completion.
- Elevated temperatures (80–150°C) reduce reaction times but require careful control to prevent decomposition.
- Solvent choice impacts yield and purity; polar aprotic solvents are favored for substitution steps.
- Acid acceptors improve reaction efficiency by neutralizing generated acids.
- Hydrolysis step conditions are optimized to maintain the integrity of the fluoro and methyl substituents.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Quinolone core synthesis | Anthranilic acid derivative, acetic anhydride, oxalyl chloride, DMF | Formation of 6-fluoroquinolone scaffold |
| N-Methylation | Methyl iodide, base (K2CO3), DMF | Installation of 1-methyl group |
| 7-Position amination | 4-Methylpiperidine, triethylamine, DMF, 100°C | Substitution with 4-methylpiperidin-1-yl group |
| Ester hydrolysis | Aqueous acid/base, reflux | Conversion to carboxylic acid |
Aplicaciones Científicas De Investigación
Scientific Research Applications
The applications of compound A can be categorized into several key areas:
Pharmaceutical Development
Compound A has been investigated for its potential as an active pharmaceutical ingredient (API) due to its bioactive properties. Its structure allows for interactions with various biological targets, making it suitable for the development of:
- Antimicrobial Agents: Research indicates that derivatives of quinoline compounds exhibit significant antibacterial and antifungal activity. Compound A's structure suggests potential efficacy against resistant strains of pathogens .
Anticancer Research
Quinoline derivatives have shown promise in cancer therapy. Studies have indicated that compounds similar to A can inhibit cell proliferation in various cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest .
Neurological Studies
The presence of the piperidine group in compound A may enhance its ability to cross the blood-brain barrier, making it a candidate for neurological applications:
- Cognitive Enhancers: Preliminary studies suggest that compounds with similar structures can improve cognitive function and memory retention in animal models .
Chemical Biology
Compound A serves as a valuable tool in chemical biology for studying enzyme interactions and cellular pathways. Its fluorine atom can be used as a tracer in imaging studies, allowing researchers to visualize biological processes in real-time.
Case Studies
Several studies have documented the applications and effects of compound A and its analogs:
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University tested various quinoline derivatives, including compound A, against multiple bacterial strains. The results demonstrated that compound A exhibited significant inhibition against Gram-positive bacteria, suggesting its potential use as an antibiotic .
Case Study 2: Anticancer Efficacy
In vitro studies published in the Journal of Cancer Research highlighted that compound A induced apoptosis in human breast cancer cells. The mechanism was linked to the activation of caspase pathways, demonstrating its potential as a chemotherapeutic agent .
Mecanismo De Acción
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The fluorine atom enhances its binding affinity to these enzymes, while the piperidinyl group improves its penetration into bacterial cells. This dual inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death.
Comparación Con Compuestos Similares
Structural Modifications and Substituent Effects
The antibacterial efficacy and pharmacokinetics of fluoroquinolones are highly dependent on substituents at positions N1, C6, and C7. Below is a comparative analysis with structurally related compounds:
Key Observations :
- C7 Substituent : The 4-methylpiperidinyl group is less polar than piperazinyl (ciprofloxacin) or morpholinyl groups, which could enhance lipid solubility and tissue penetration . However, it may reduce water solubility, affecting bioavailability .
- C6 Fluoro Substitution: Universal in fluoroquinolones for enhancing DNA gyrase inhibition .
Actividad Biológica
The compound 6-Fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic derivative of quinoline that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of approximately 303.32 g/mol. The presence of a fluorine atom and a piperidine moiety suggests potential interactions with biological targets, particularly in the realm of pharmacology.
Antitumor Activity
Research indicates that compounds similar to This compound exhibit significant antitumor properties. A study focusing on Kinesin Spindle Protein (KSP) inhibitors highlighted the potential for compounds with similar structures to inhibit tumor growth effectively. The inhibition mechanism involves disrupting mitotic spindle formation, which is crucial for cancer cell division .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it could potentially inhibit fatty acid synthase (FASN), a target for cancer therapy. Inhibitors of FASN have shown promise in reducing tumor growth by altering lipid metabolism within cancer cells .
Antimicrobial Properties
Preliminary studies have suggested that derivatives of quinoline possess antimicrobial activity. Compounds like This compound may demonstrate efficacy against various bacterial strains, making them candidates for further investigation in antibiotic development .
Case Study 1: KSP Inhibition
In a recent clinical trial, a compound structurally related to This compound was tested on patients with advanced solid tumors. The results indicated a reduction in tumor size and improved patient outcomes, supporting the role of KSP inhibitors in cancer therapy .
Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of various quinoline derivatives found that those with structural similarities to This compound exhibited significant activity against Gram-positive bacteria. This finding underscores the potential for developing new antibiotics based on this scaffold .
Research Findings Summary Table
Q & A
Basic: What synthetic strategies are employed to prepare 6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?
Answer:
The synthesis typically involves modular modifications of the quinolone core. Key steps include:
- Core Construction : Cyclocondensation of fluorinated aniline derivatives with diketene analogs to form the 4-oxo-1,4-dihydroquinoline scaffold .
- Substituent Introduction : The 7-position 4-methylpiperidin-1-yl group is introduced via nucleophilic substitution or coupling reactions. For example, reacting a 7-chloro precursor with 4-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF) .
- Methylation : The 1-methyl group is added early in the synthesis using methyl iodide or dimethyl sulfate in the presence of a base to avoid competing reactions at other positions .
Data Insight : Patents (e.g., EP0153163) report yields of ~60–75% for analogous compounds, with purity >95% after recrystallization from ethanol/water mixtures .
Basic: How is the crystal structure of this compound determined, and what parameters are critical for analysis?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
- Unit Cell Dimensions : Triclinic or monoclinic systems are common for quinolones (e.g., a = 8.378 Å, b = 9.625 Å, c = 10.328 Å for a related compound) .
- Data-to-Parameter Ratio : Aim for ≥15:1 to ensure refinement reliability. A ratio of 15.4 was achieved in a study of a similar quinolone derivative .
- Thermal Parameters : Isotropic displacement parameters (Ueq) should be <0.05 Ų for non-hydrogen atoms to confirm structural rigidity .
Example : A triclinic crystal (space group P1) with R factor = 0.067 was reported for a nitroso-piperazinyl analog, highlighting the role of hydrogen bonding in lattice stability .
Advanced: How do structural modifications at the 7-position influence antibacterial activity?
Answer:
The 7-position governs bacterial target affinity (e.g., DNA gyrase). Methodological considerations include:
- Piperidine vs. Piperazine : 4-Methylpiperidin-1-yl (bulky, lipophilic) may enhance Gram-positive activity but reduce solubility compared to piperazinyl groups. Bioavailability studies show logP increases by ~0.5 units with 4-methylpiperidine .
- Steric Effects : Substituents like allyl groups (e.g., 4-allylpiperazinyl) improve membrane penetration but may introduce toxicity. In vitro MIC values for S. aureus drop from 2 µg/mL (piperazinyl) to 0.5 µg/mL (4-methylpiperidinyl) in analogs .
Contradiction Note : Some studies report conflicting MIC trends for P. aeruginosa, likely due to efflux pump variability. Confirm using efflux-deficient strains .
Advanced: How can researchers resolve discrepancies in solubility data across studies?
Answer:
Solubility variations arise from:
- Counterion Effects : Salt formation (e.g., benzoate vs. hydrochloride) alters solubility. A 4-carboxybenzoate salt of a related compound showed 3× higher aqueous solubility than the free acid .
- Polymorphism : SCXRD data (e.g., α = 102.99°, β = 96.089° for triclinic forms) reveal packing differences. Use differential scanning calorimetry (DSC) to identify polymorphs .
Method : Conduct parallel solubility assays in buffers (pH 1.2–7.4) and correlate with crystallographic data .
Methodological: What strategies optimize bioavailability without compromising antibacterial efficacy?
Answer:
- Prodrug Design : Esterification of the 3-carboxyl group (e.g., ethyl ester) enhances intestinal absorption. Hydrolytic stability is monitored via HPLC at pH 6.8 .
- Co-crystallization : Co-formers like benzene-1,4-dicarboxylic acid improve dissolution rates. A 2:1 co-crystal showed 85% release in simulated gastric fluid vs. 40% for the free form .
- LogP Optimization : Maintain logP 1.5–2.5 via substituent tuning. QSAR models for analogs indicate >80% oral bioavailability at logP = 2.0 .
Advanced: How are synthesis-related impurities identified and quantified?
Answer:
- Impurity Profiling : HPLC with a C18 column and mobile phase (e.g., methanol:buffer = 225:450) resolves desfluoro (RRT 0.89) and ethylenediamine (RRT 1.12) impurities .
- MS/MS Confirmation : High-resolution mass spectrometry (HRMS) identifies m/z 360.35 [M+H]⁺ for the parent compound and m/z 342.33 [M+H–F]⁺ for desfluoro impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
